molecular formula C8H4F3NO B1387746 2,3,5-Trifluoro-4-methoxybenzonitrile CAS No. 916791-82-7

2,3,5-Trifluoro-4-methoxybenzonitrile

Cat. No.: B1387746
CAS No.: 916791-82-7
M. Wt: 187.12 g/mol
InChI Key: KBJMONBBPHPQIG-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of three fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,3,5-trifluorobenzonitrile is reacted with a methoxy reagent under specific conditions .

Industrial Production Methods: Industrial production of 2,3,5-Trifluoro-4-methoxybenzonitrile may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,5-Trifluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the drugs .

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trifluoro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic effects from the fluorine atoms and the methoxy group. This makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMONBBPHPQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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